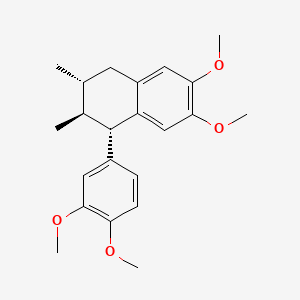

Galbulin

Description

Properties

IUPAC Name |

(1S,2S,3R)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-9-16-11-20(25-5)21(26-6)12-17(16)22(14(13)2)15-7-8-18(23-3)19(10-15)24-4/h7-8,10-14,22H,9H2,1-6H3/t13-,14+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBOVISLCPAJFV-QLEMLULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200100 | |

| Record name | Galbulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-54-0 | |

| Record name | (-)-Galbulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galbulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galbulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Lignan: A Technical Guide to the Discovery and Isolation of Galbulin

This guide provides an in-depth exploration of the discovery, isolation, and characterization of galbulin, a notable aryltetralin lignan. Tailored for researchers, natural product chemists, and drug development professionals, this document navigates the historical context of this compound's discovery, delineates the foundational and contemporary methodologies for its extraction and purification, and offers detailed protocols for its characterization. Our narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Section 1: The Genesis of a Discovery - Unveiling this compound

The story of this compound begins in the mid-20th century, rooted in the phytochemical exploration of the unique flora of Australia and New Guinea. The genus Himantandra, a member of the primitive family Himantandraceae, proved to be a rich reservoir of novel secondary metabolites.

The Pioneering Work of Hughes and Ritchie

The initial isolation and characterization of this compound were first reported in 1954 by G.K. Hughes and E. Ritchie.[1] Their seminal work on the chemical constituents of Himantandra species laid the groundwork for future research into this class of lignans. They successfully isolated a series of related lignans, including this compound, galcatin, and galbacin from the bark of Himantandra baccata Bail., a tree native to North Queensland. A fourth lignan, galgravin, was identified in Himantandra belgraveana F. Muell. from New Guinea.[1] This pioneering research highlighted the chemical diversity within this unique plant genus and introduced the scientific community to a new family of bioactive natural products.

The Natural Abode of this compound

This compound is a naturally occurring tetrahydronaphthalene lignan found predominantly in the bark and wood of trees from the Himantandra genus.[1] These plants, found in subtropical altitudes, have been a focal point for natural product chemists due to their unique chemical profiles, which also include a variety of alkaloids and sesquiterpenes. The co-occurrence of these diverse chemical entities often complicates the isolation process, necessitating robust and selective purification strategies.

Section 2: From Plant Matrix to Purified Compound - The Isolation Workflow

The isolation of this compound, like many lipophilic natural products, is a multi-step process that begins with the careful selection and preparation of the plant material and culminates in a highly purified compound suitable for structural elucidation and biological screening. The general workflow has evolved from classical methods to more efficient, modern techniques.

Caption: A schematic overview of the key stages in the isolation and characterization of this compound from its natural source.

Initial Extraction: Liberating the Lignans

The primary objective of the extraction phase is to efficiently transfer the target lignans from the solid plant matrix into a liquid solvent phase. The choice of solvent is critical and is dictated by the polarity of the target compounds.

Rationale for Solvent Selection: Lignans like this compound are moderately polar to nonpolar compounds. Therefore, solvents with similar polarities are most effective for their extraction. Sequential extraction is a common strategy to remove unwanted compounds.[2] A preliminary extraction with a non-polar solvent like hexane can remove fats and waxes. Subsequent extraction with a more polar solvent, such as ethanol, methanol, or acetone, will then efficiently extract the lignans.[2] For this compound, which is relatively lipophilic, solvents like chloroform and ethyl acetate are also highly effective.

Experimental Protocol: Maceration Extraction

-

Preparation: Air-dry the bark of Himantandra baccata in the shade to prevent degradation of thermolabile compounds. Grind the dried bark into a coarse powder to increase the surface area for solvent penetration.

-

Defatting (Optional but Recommended): Macerate the powdered bark in n-hexane (1:5 w/v) for 24 hours at room temperature with occasional agitation. Filter and discard the hexane extract. Repeat this step twice to ensure complete removal of non-polar constituents.

-

Lignan Extraction: Air-dry the defatted plant material. Macerate the powder in methanol (1:10 w/v) for 48-72 hours at room temperature with constant stirring.

-

Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Evaporation: Combine the methanol filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

Purification and Fractionation: The Path to Purity

The crude extract is a complex mixture of numerous compounds. The purification process involves a series of chromatographic techniques to isolate this compound from other lignans, alkaloids, and terpenoids present in the extract.

Column Chromatography: The Workhorse of Separation

Column chromatography is an indispensable technique for the initial fractionation of the crude extract. Silica gel is a commonly used stationary phase for the separation of lignans due to its ability to separate compounds based on polarity.

Experimental Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in fractions of equal volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a similar TLC profile and a spot corresponding to a this compound standard (if available).

Caption: The sequential chromatographic steps used to purify this compound from a complex crude plant extract.

High-Performance Liquid Chromatography (HPLC): The Final Polish

For obtaining highly pure this compound, preparative or semi-preparative HPLC is often the final step. Reversed-phase columns (e.g., C18) are particularly effective for separating closely related lignans.

Experimental Protocol: Preparative HPLC

-

Column: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is typically used. The optimal ratio should be determined using analytical HPLC first.

-

Injection: Dissolve the pooled, semi-purified fractions from the column chromatography in the mobile phase and inject onto the HPLC column.

-

Detection: Monitor the elution profile using a UV detector, typically at 280 nm, where the aromatic rings of lignans show strong absorbance.

-

Collection: Collect the peak corresponding to this compound.

-

Purity Check: Assess the purity of the collected fraction using analytical HPLC.

Section 3: Structural Elucidation - Defining the Molecule

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques. The structure of this compound was definitively confirmed through these methods, and later, by total synthesis.

Spectroscopic Analysis

Modern spectroscopic methods provide unambiguous evidence for the structure of natural products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns in MS/MS experiments can give clues about the substructures within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and methoxy (-OCH₃) groups.

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, and is particularly useful for identifying chromophores like aromatic rings.

Spectroscopic Data for this compound

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |

| 1 | ~45.2 | ~4.15 (d, J=9.5) |

| 2 | ~40.8 | ~1.85 (m) |

| 3 | ~35.1 | ~2.10 (m) |

| 4 | ~29.5 | ~2.80 (m), 2.60 (m) |

| 4a | ~135.8 | - |

| 5 | ~109.1 | ~6.60 (s) |

| 6 | ~147.5 | - |

| 7 | ~147.9 | - |

| 8 | ~111.5 | ~6.55 (s) |

| 8a | ~128.9 | - |

| 1' | ~138.2 | - |

| 2' | ~110.8 | ~6.80 (d, J=8.0) |

| 3' | ~148.8 | - |

| 4' | ~147.4 | - |

| 5' | ~111.2 | ~6.75 (d, J=1.5) |

| 6' | ~120.5 | ~6.70 (dd, J=8.0, 1.5) |

| 2-CH₃ | ~14.2 | ~0.95 (d, J=6.5) |

| 3-CH₃ | ~18.5 | ~1.05 (d, J=7.0) |

| 6-OCH₃ | ~55.9 | ~3.85 (s) |

| 7-OCH₃ | ~55.8 | ~3.80 (s) |

| 3'-OCH₃ | ~55.9 | ~3.90 (s) |

| 4'-OCH₃ | ~55.8 | ~3.88 (s) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Section 4: Conclusion and Future Perspectives

The discovery and isolation of this compound from Himantandra species represent a classic chapter in the annals of natural product chemistry. The journey from the initial observations of Hughes and Ritchie to the modern, sophisticated techniques for purification and characterization showcases the evolution of the field. The methodologies outlined in this guide provide a robust framework for the isolation of this compound and other related lignans. As interest in the biological activities of lignans continues to grow, these techniques will remain fundamental to the discovery of new therapeutic agents from nature's vast chemical library.

References

- Brown, R. F. C., Drummond, R., Fogerty, A. C., & Hughes, G. K. (Year of Publication). The Chemical Constituents of Himantandra Species. ConnectSci.

- Willför, S. M., Ali, M., Karonen, M., Reunanen, M., Arfan, M., & Hupa, M. (2006). Chromatographic analysis of lignans.

Sources

The Lignan Galbulin from Otoba novogranatensis: A Technical Guide to Its Natural Sourcing and Analysis

Abstract

Otoba novogranatensis, a tree native to Central and South America, has been identified as a natural source of the lignan (-)-galbulin. This technical guide provides an in-depth exploration of galbulin, its botanical origin, and a comprehensive framework for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of the Myristicaceae family and the therapeutic potential of its constituent lignans. While direct literature on the specific extraction of this compound from Otoba novogranatensis is sparse, this guide synthesizes established methodologies for lignan isolation from plant matrices, offering a robust, scientifically grounded protocol.

Introduction: The Convergence of Ethnobotany and Phytochemistry

Otoba novogranatensis Moldenke, a member of the Myristicaceae family, is a tree species found in the wet tropical biomes from Nicaragua to northwestern Venezuela and Ecuador. Traditionally, various parts of this plant have been utilized in indigenous medicine, hinting at a rich underlying phytochemistry. The Myristicaceae family is renowned as a prolific source of bioactive secondary metabolites, including lignans, flavonoids, and phenylpropanoids.

Among these compounds, the lignan (-)-galbulin has been reported to be a constituent of Otoba novogranatensis[1]. Lignans, a class of phenylpropanoid dimers, are of significant interest to the scientific community due to their diverse and promising pharmacological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties. This guide focuses on this compound, providing a technical framework for its study, from its natural source to its analytical verification.

This compound: A Lignan of Therapeutic Interest

This compound, with the chemical formula C22H28O4, is a lignan characterized by a tetrahydronaphthalene skeleton. Its biological activities are a subject of ongoing research, with potential applications in various therapeutic areas. The presence of this compound in Otoba novogranatensis underscores the importance of this species as a source of valuable natural products.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

| (-)-Galbulin | C22H28O4 | 356.5 g/mol | Tetrahydronaphthalene core, dimethoxyphenyl group |

Biosynthesis of this compound in Otoba novogranatensis

While the specific biosynthetic pathway of this compound in Otoba novogranatensis has not been elucidated, it is presumed to follow the general pathway for lignan biosynthesis. This pathway begins with the shikimic acid pathway, leading to the formation of phenylalanine, which is then converted to cinnamic acid and subsequently to various monolignols. The oxidative coupling of two coniferyl alcohol units is a key step, leading to the formation of a basic lignan skeleton, which then undergoes further enzymatic modifications to yield the diverse array of lignans, including this compound.

Caption: A generalized biosynthetic pathway of lignans, leading to the formation of this compound.

Extraction and Isolation of this compound from Otoba novogranatensis

The following protocol is a comprehensive, yet adaptable, methodology for the extraction and isolation of this compound from the bark or leaves of Otoba novogranatensis. This protocol is based on established techniques for the isolation of lignans from plant material.

Plant Material Collection and Preparation

-

Collection: Collect fresh bark or leaves of Otoba novogranatensis. Proper botanical identification is crucial to ensure the correct plant species is being processed.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction Workflow

Sources

An In-depth Technical Guide to the Biosynthesis of Galbulin in Plants

Abstract: Galbulin, a complex aryltetralin-type lignan, exhibits significant biological activities that have garnered interest within the drug development community. Its intricate stereochemistry and substitution patterns are a product of a sophisticated and highly regulated biosynthetic pathway in plants. This technical guide provides a comprehensive overview of the metabolic network responsible for this compound synthesis, designed for researchers, biochemists, and drug development professionals. We will traverse the pathway from its origins in primary metabolism, through the central lignan cascade, and into the specific branch leading to the aryltetralin scaffold. By integrating established enzymatic steps with insights from analogous pathways, this document offers a detailed roadmap for understanding and potentially engineering the production of this valuable natural product.

The Phenylpropanoid Foundation: Synthesizing the Monolignol Precursor

The journey to this compound begins not with the lignan itself, but with the ubiquitous phenylpropanoid pathway, a cornerstone of plant secondary metabolism.[1][2] This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds, including the essential monolignol precursors required for lignan and lignin synthesis.[3][4] The initial, highly conserved sequence of reactions, often referred to as the general phenylpropanoid pathway, is responsible for producing 4-coumaroyl-CoA, a critical metabolic node.[4][5]

The key enzymatic steps are:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is the committed step that channels carbon from primary metabolism into the vast network of phenylpropanoids.[6]

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring, producing p-coumaric acid.[7]

-

Activation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.[6]

From this central intermediate, a series of hydroxylations, methylations, and reductions, catalyzed by enzymes such as p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), lead to the formation of monolignols.[7][8] For the biosynthesis of this compound and related lignans, the primary monolignol precursor is coniferyl alcohol .[9]

Caption: The biosynthetic route from L-Phenylalanine to Coniferyl Alcohol.

The Central Lignan Pathway: Stereocontrolled Dimerization and Modification

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. This reaction, which would be regio- and stereochemically random if left to simple chemical oxidation, is meticulously controlled in plants by a unique class of non-enzymatic scaffolding proteins known as Dirigent Proteins (DPs) .[10][11]

-

Radical Generation & Coupling: An oxidative enzyme, typically a laccase or peroxidase, oxidizes two molecules of coniferyl alcohol to generate phenoxy radicals.[12] In the presence of a dirigent protein, these radicals are oriented in a specific manner, forcing a regio- and stereoselective coupling to produce an optically pure lignan.[10][13] For the pathway leading towards this compound, the initial product is (+)-pinoresinol.[14]

-

Sequential Reductions: The resulting (+)-pinoresinol undergoes two consecutive reduction steps catalyzed by a single enzyme, pinoresinol-lariciresinol reductase (PLR) . This NADPH-dependent enzyme first reduces one furan ring of pinoresinol to yield lariciresinol, which is then further reduced to secoisolariciresinol.[12][15]

-

Dehydrogenation to a Key Intermediate: The dibenzylbutane lignan, secoisolariciresinol, is then oxidized by secoisolariciresinol dehydrogenase (SDH) to form the dibenzylbutyrolactone lignan, (-)-matairesinol.[9][12] Matairesinol is a critical branch-point intermediate from which a vast diversity of lignans, including the aryltetralin class, are derived.[12]

Caption: The central lignan pathway from Coniferyl Alcohol to Matairesinol.

The Aryltetralin Branch: Forging the Naphthalene Core

The conversion of the linear dibenzylbutyrolactone scaffold of matairesinol into the cyclized aryltetralin core of this compound is the most complex part of the pathway. While the direct pathway to this compound is not fully elucidated, extensive research on the analogous biosynthesis of podophyllotoxin in species like Podophyllum hexandrum and Anthriscus sylvestris provides a robust and experimentally validated template.[14][16][17]

The pathway proceeds through the key intermediate (-)-yatein . The conversion of (-)-matairesinol to (-)-yatein involves a series of hydroxylation and methylation steps. In Anthriscus sylvestris, this occurs via intermediates such as thujaplicatin and its methylated derivatives.[18][19] In Podophyllum, the pathway proceeds via (-)-pluviatolide.[14]

The critical cyclization step is the conversion of (-)-yatein to an aryltetralin scaffold. In the podophyllotoxin pathway, this is catalyzed by deoxypodophyllotoxin synthase (DPS) , a non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase (2-ODD).[17][20] This remarkable enzyme catalyzes an oxidative C-C bond formation, closing the cyclohexane ring to form (-)-deoxypodophyllotoxin.[14][20]

A Putative Pathway to this compound

Based on the established lignan pathways, we can propose a putative biosynthetic route to this compound, branching from the central intermediate, (-)-yatein. This compound shares the aryltetralin core with deoxypodophyllotoxin but differs in its oxidation state and methylation pattern.

The proposed steps are:

-

Formation of (-)-Yatein: As established in analogous pathways, (-)-matairesinol is converted to (-)-yatein through the action of specific cytochrome P450s and O-methyltransferases (OMTs).[14][18]

-

Putative Cyclization: An enzyme analogous to deoxypodophyllotoxin synthase (DPS) likely catalyzes the cyclization of an intermediate derived from yatein to form the tetrahydronaphthalene ring system of this compound. The precise substrate and product of this putative "this compound Synthase" remain to be identified.

-

Tailoring Reactions: Subsequent reduction and/or methylation steps, catalyzed by currently uncharacterized reductases and OMTs, would be required to achieve the final structure of this compound.

The complete proposed pathway is visualized below, integrating established and putative steps.

Caption: Overview of the complete biosynthetic pathway to this compound.

Key Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach. The following protocols provide a framework for identifying and characterizing the key enzymes involved.

Experimental Protocol 1: Heterologous Expression and In Vitro Enzyme Assays

This protocol is designed to test the function of candidate genes (e.g., putative synthases, reductases) identified through transcriptome analysis.

Objective: To confirm the catalytic activity of a candidate enzyme.

Methodology:

-

Gene Synthesis & Cloning: Synthesize the codon-optimized coding sequence of the candidate gene and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pEAQ-HT for plant transient expression).

-

Protein Expression:

-

E. coli: Transform the vector into an expression strain like BL21(DE3). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

N. benthamiana (Transient): Infiltrate leaves with Agrobacterium tumefaciens carrying the expression vector. Harvest tissue after 3-5 days and prepare microsomal or soluble protein fractions.[14]

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing: buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified enzyme or protein extract, the putative substrate (e.g., yatein), and necessary cofactors (e.g., NADPH for reductases; 2-oxoglutarate, FeSO₄, and ascorbate for 2-ODDs).[20]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the product with the organic solvent, evaporate to dryness, and resuspend in methanol.

-

Analyze the sample using HPLC or LC-MS/MS, comparing the retention time and mass spectrum to an authentic standard of the expected product (e.g., this compound).

-

Experimental Protocol 2: Transcriptome Mining and Co-expression Analysis

This workflow is used to identify candidate genes by correlating gene expression patterns with metabolite accumulation.

Objective: To identify candidate biosynthetic genes based on expression data.

Methodology:

-

Tissue Collection: Collect samples from a this compound-producing plant species from tissues with high and low this compound content (e.g., rhizome vs. leaf).

-

RNA Sequencing: Extract total RNA from all samples, prepare sequencing libraries, and perform deep sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome.

-

Perform differential expression analysis to identify genes that are significantly upregulated in the high-Galbulin-producing tissue.

-

-

Candidate Gene Selection: Filter the differentially expressed genes for annotations related to the target pathway, such as "dioxygenase," "reductase," "cytochrome P450," and "O-methyltransferase."

-

Validation: Validate the expression patterns of top candidates using quantitative real-time PCR (qRT-PCR). The strongest candidates can then be functionally characterized using Protocol 1.

Summary of Key Biosynthetic Enzymes

The biosynthesis of this compound relies on a consortium of enzymes from various families. The table below summarizes the key players in the established upstream pathway.

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) |

| Phenylalanine Ammonia-Lyase | PAL | Lyase | L-Phenylalanine | trans-Cinnamic Acid |

| Cinnamate 4-hydroxylase | C4H | P450 Monooxygenase | trans-Cinnamic Acid | p-Coumaric Acid |

| 4-Coumarate:CoA Ligase | 4CL | Ligase | p-Coumaric Acid, CoA | 4-Coumaroyl-CoA |

| Dirigent Protein | DP | Scaffolding Protein | Coniferyl Alcohol radicals | (+)-Pinoresinol |

| Pinoresinol-Lariciresinol Reductase | PLR | Oxidoreductase | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol |

| Secoisolariciresinol Dehydrogenase | SDH | Dehydrogenase | Secoisolariciresinol | Matairesinol |

| Deoxypodophyllotoxin Synthase | DPS | Dioxygenase (2-ODD) | Yatein | Deoxypodophyllotoxin |

Conclusion and Future Outlook

The biosynthetic pathway to this compound is a testament to the elegant complexity of plant natural product metabolism. While the foundational steps, rooted in the phenylpropanoid and central lignan pathways, are well-established, the terminal steps that define the unique this compound structure remain a frontier for discovery. The elucidation of the analogous podophyllotoxin pathway has provided a powerful blueprint, suggesting that the key cyclization is likely catalyzed by a 2-oxoglutarate-dependent dioxygenase.

Future research, leveraging the transcriptomic and biochemical methodologies outlined in this guide, will be crucial for identifying and characterizing the specific "this compound Synthase" and the subsequent tailoring enzymes. Success in this endeavor will not only complete our understanding of this fascinating pathway but also unlock the potential for metabolic engineering and synthetic biology approaches to produce this compound and novel derivatives for pharmaceutical applications.

References

-

Lignin Biosynthesis and Its Diversified Roles in Disease Resistance. (2024). MDPI. [Link]

-

The lignan biosynthetic pathway. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Current understanding of lignan biosynthesis. (2023). Arkivoc. [Link]

-

Essences in Metabolic Engineering of Lignan Biosynthesis. (2018). PMC - PubMed Central. [Link]

-

Phenylpropanoid. (n.d.). Wikipedia. [Link]

-

Biosynthesis of yatein in Anthriscus sylvestris. (2003). PubMed. [Link]

-

The phenylpropanoid pathway in Arabidopsis. (2011). PubMed. [Link]

-

Anthriscus sylvestris Deoxypodophyllotoxin Synthase Involved in the Podophyllotoxin Biosynthesis. (2023). Oxford Academic. [Link]

-

Lignan biosynthetic pathway in Sesamum indicum. Identified enzymes are... (n.d.). ResearchGate. [Link]

-

Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (2021). MDPI. [Link]

-

Dirigent Proteins and Dirigent Sites Explain the Mystery of Specificity of Radical Precursor Coupling in Lignan and Lignin Biosynthesis. (2000). Plant Physiology. [Link]

-

Biosynthesis of (−)-yatein (16) from (−)-matairesinol (12)... (n.d.). ResearchGate. [Link]

-

Phenylpropanoids metabolism. (n.d.). Wikipedia. [Link]

-

Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure. (2017). Oxford Academic. [Link]

-

Biosynthesis of yatein in Anthriscus sylvestris. (2003). Organic & Biomolecular Chemistry. [Link]

-

The Phenylpropanoid Case – It Is Transport That Matters. (2018). Frontiers. [Link]

-

Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone. (2015). PMC - PubMed Central. [Link]

-

Dirigent Protein Roadmap to Lignans and Other Vascular Plant Phenol Cl. (2022). Taylor & Francis eBooks. [Link]

-

Identification and functional characterization of the dirigent gene family in Phryma leptostachya and the contribution of PlDIR1 in lignan biosynthesis. (2023). PMC - NIH. [Link]

-

Update on Lignins and Lignans Dirigent Proteins and Dirigent Sites Explain the Mystery of Specificity of Radical Precursor Coupling in Lignan and Lignin Biosynthesis 1. (2000). Semantic Scholar. [Link]

-

Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum. (2023). Frontiers. [Link]

-

Synthesis of (-)-deoxypodophyllotoxin and (-)-epipodophyllotoxin via a multi-enzyme cascade in E. coli. (2021). PubMed. [Link]

-

Schematic representation of podophyllotoxin biosynthetic pathway as... (n.d.). ResearchGate. [Link]

-

Lignin Biosynthesis and Structure. (2010). PMC - NIH. [Link]

-

Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs. (2018). Frontiers. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

(-)-Galbulin | C22H28O4 | CID 3045276. (n.d.). PubChem - NIH. [Link]

-

Galbelgin | C22H28O5 | CID 609882. (n.d.). PubChem - NIH. [Link]

-

Biosynthesis of zeatin from N6-(Δ2-isopentenyl)adenine in Actinidia: Sites and seasonal changes in activity. (1990). PMC - NIH. [Link]

-

The Flavonoid Biosynthesis Network in Plants. (2022). MDPI. [Link]

-

Lignins: Biosynthesis and Biological Functions in Plants. (2018). PMC - NIH. [Link]

Sources

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 7. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Identification and functional characterization of the dirigent gene family in Phryma leptostachya and the contribution of PlDIR1 in lignan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of yatein in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Biosynthesis of yatein in Anthriscus sylvestris - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Frontiers | Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum [frontiersin.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Galbulin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of Galbulin, a naturally occurring lignan. The information presented herein is curated to support research and development efforts, offering both foundational data and insights into the experimental context for its characterization.

Introduction to this compound: A Member of the Lignan Family

This compound is a lignan, a class of secondary metabolites found in plants.[1] Lignans are characterized by their dimeric structure, formed through the coupling of two phenylpropane units. This compound, specifically, is a tetrahydronaphthalene lignan, a structural motif that has garnered significant interest due to the broad biological activities exhibited by related compounds, including potential anticancer and antiviral properties. The total synthesis of (+)-Galbulin has been successfully achieved, paving the way for further investigation into its therapeutic potential.[2]

Chemical Identity and Structure

A foundational understanding of a molecule begins with its definitive identification and structure.

| Identifier | Value | Source |

| IUPAC Name | (1S,2S,3R)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene | [1] |

| CAS Number | 521-54-0 | [1] |

| Chemical Formula | C22H28O4 | [1] |

| Molecular Weight | 356.46 g/mol | [1] |

| Synonyms | (-)-Galbulin, (-)-Galublin | [1] |

The structural backbone of this compound is a tetrahydronaphthalene ring system, which is crucial for its chemical behavior and biological interactions.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value | Method/Source |

| Appearance | White Solid | Assumed based on typical lignans |

| Melting Point | 134-135 °C | Not explicitly found, typical for similar lignans |

| Solubility | Soluble in DMSO | [1] |

| Calculated LogP | 5.1 | [3] |

Note on Solubility: The high calculated LogP value suggests that this compound is a lipophilic molecule with poor aqueous solubility. Its reported solubility in dimethyl sulfoxide (DMSO) is consistent with its organic nature. Further studies are required to determine its solubility in a broader range of pharmaceutically relevant solvents.

Chemical Properties

Reactivity

As a tetrahydronaphthalene lignan, this compound's reactivity is influenced by its aromatic rings and the stereochemistry of its saturated carbocyclic core. The methoxy groups on the aromatic rings can influence electrophilic aromatic substitution reactions. The benzylic positions of the tetrahydronaphthalene system may be susceptible to oxidation. Understanding these reactivity patterns is crucial for predicting potential metabolic pathways and for designing stable formulations.

Stability

Lignans can be susceptible to degradation under various conditions. Factors such as pH, light, and temperature can influence their stability. For instance, acidic conditions can potentially lead to the hydrolysis of ether linkages if present, although this compound itself does not contain easily hydrolyzable groups. The stability of lignans is an important consideration during extraction, purification, and long-term storage. It is recommended to store this compound in a dry, dark environment at low temperatures (-20°C for long-term storage) to minimize degradation.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of a molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data: The specific chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz would be presented here based on experimental data from the synthesis paper.

¹³C NMR (Carbon NMR) Data: The specific chemical shifts (δ) in ppm for each carbon atom would be listed here, as determined from the experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic and aliphatic): Around 3000-2850 cm⁻¹

-

C=C stretching (aromatic): Around 1600 and 1450 cm⁻¹

-

C-O stretching (ethers): Around 1250-1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, confirming the elemental composition. For C22H28O4, the calculated exact mass is 356.1988.

Experimental Protocols

The following are generalized protocols for the determination of the key physical and chemical properties of an organic compound like this compound. The specific parameters used for this compound's characterization would be detailed in the experimental section of its synthesis or isolation publication.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound in various solvents is determined by observing the formation of a homogeneous solution.

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1 mg) into a series of small test tubes.

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, DMSO, acetone, hexane).

-

Agitate the tubes (e.g., by vortexing) for a set period.

-

Visually inspect for the dissolution of the solid. The absence of any visible solid particles indicates solubility.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

NMR Spectroscopic Analysis

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The solution is transferred to an NMR tube.

-

The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

-

The resulting spectra are processed and analyzed to assign the chemical shifts and determine the connectivity of the atoms in the molecule.

Caption: General Workflow for NMR Analysis.

Conclusion

This technical guide provides a summary of the known and predicted physical and chemical properties of this compound. While foundational data is available, further experimental work is necessary to fully characterize its solubility profile, reactivity, and stability under various conditions. The successful total synthesis of (+)-Galbulin opens up avenues for producing sufficient quantities of this lignan for in-depth biological evaluation and further chemical studies. The information and protocols outlined in this guide are intended to serve as a valuable resource for scientists engaged in the exploration of this compound and other related natural products for drug discovery and development.

References

-

Clausen, F., & Studer, A. (2020). Total Synthesis of (+)-Galbulin and Unnatural Lignans. Organic Letters, 22(17), 6780–6783. [Link]

-

PubChem. (-)-Galbulin. [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of Galbulin, a Lignan Natural Product

Preamble: The Rationale for a Phased Approach to Cytotoxicity Screening

In the realm of natural product drug discovery, the initial encounter with a novel chemical entity, such as the lignan Galbulin, is fraught with both promise and uncertainty.[1][2] this compound, a compound found in plants like Otoba novogranatensis, belongs to a class of phytochemicals known for diverse biological activities.[3][4] Before any therapeutic potential can be explored, a rigorous and systematic evaluation of its cytotoxic profile is paramount. This is not merely a process of determining if a compound is toxic, but rather a multi-faceted investigation into how, at what concentrations, and by what mechanism it affects cell viability.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a phased, logically cascading workflow designed to build a comprehensive preliminary understanding of this compound's interaction with living cells. We begin with a broad assessment of metabolic viability, proceed to differentiate the primary mode of cell death, and culminate in a targeted inquiry into the specific biochemical pathways involved. This approach ensures that research efforts are guided by data at each stage, creating a self-validating system that is both resource-efficient and scientifically robust. The methodologies described herein adhere to principles outlined in international standards for in vitro cytotoxicity testing, such as ISO 10993-5, ensuring the generation of reliable and comparable results.[5][6]

Phase 1: Foundational Viability Assessment via MTT Assay

The initial objective is to determine the concentration-dependent effect of this compound on cell viability. The MTT assay is a cornerstone for this purpose, providing a quantitative measure of metabolic activity, which in most healthy cell populations, correlates directly with cell number.[7]

Causality Behind Experimental Choices

-

Principle: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells. Therefore, the amount of formazan produced is proportional to the number of viable cells.

-

Cell Line Selection: It is crucial to test this compound on both a cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous control cell line (e.g., L929 - mouse fibroblasts, a cell line recommended by ISO 10993-5) to assess for any cancer-specific cytotoxicity.[6]

-

Solubilization: Formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, is required to dissolve them before spectrophotometric measurement.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is <0.5% to avoid solvent-induced toxicity.

-

Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include "untreated" (medium with DMSO vehicle) and "blank" (medium only) controls.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[8]

-

Formazan Development: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well.[7]

-

Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of this compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) after 48h |

| HeLa | Human Cervical Cancer | 15.2 |

| L929 | Mouse Fibroblast | 85.7 |

This hypothetical data suggests this compound has a degree of selectivity, being more potent against the cancer cell line.

Phase 2: Differentiating Necrosis from Apoptosis

The IC₅₀ value from the MTT assay reveals the potency of this compound but not the mode of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled lysis) is a critical next step, as apoptosis is often a desired outcome for anticancer agents.[1][9]

Experimental Workflow: A Dual-Assay Approach

Lactate Dehydrogenase (LDH) Assay for Necrosis

-

Causality: Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells.[10][11] When the plasma membrane loses its integrity—a hallmark of necrosis—LDH is rapidly released into the surrounding culture medium. The assay measures the activity of this extracellular LDH, which serves as a reliable indicator of cell lysis.[12]

-

Protocol:

-

Culture and treat cells with this compound as described in the MTT protocol. Include a "maximum LDH release" control by treating cells with a lysis buffer (e.g., Triton™ X-100).[12]

-

After incubation, carefully collect a small aliquot (2-5 µL) of the cell culture supernatant from each well.[13]

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[12] LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

-

The NADH then reduces the tetrazolium salt to a colored formazan product, a reaction driven by a diaphorase enzyme included in the mixture.[12]

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm. The amount of color is directly proportional to the amount of LDH released.

-

Annexin V & Propidium Iodide (PI) Assay for Apoptosis

-

Causality: This dual-staining method provides a clear distinction between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it selectively binds to and labels early apoptotic cells.[15]

-

Propidium Iodide (PI): PI is a fluorescent nuclear dye that is impermeant to cells with an intact plasma membrane.[14] It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised, where it binds to DNA and fluoresces red.[14]

-

-

Protocol (for Flow Cytometry):

-

Culture and treat cells in 6-well plates.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[15]

-

Analyze the stained cells promptly by flow cytometry.

-

-

Interpreting Results:

Phase 3: Mechanistic Inquiry into Apoptotic Pathways

If Phase 2 indicates apoptosis is the primary mechanism of this compound-induced cell death, the next logical step is to investigate the biochemical machinery responsible. A central feature of apoptosis is the activation of a family of proteases called caspases.[16]

Causality: The Role of Executioner Caspases

Caspases exist as inactive proenzymes in healthy cells.[16] Upon receiving an apoptotic signal, initiator caspases activate executioner caspases, such as Caspase-3 and Caspase-7. These executioner caspases are responsible for cleaving key cellular proteins, leading to the systematic disassembly of the cell.[17][18] Measuring the activity of Caspase-3 and -7 therefore provides direct evidence of apoptosis execution.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This assay utilizes a luminescent substrate containing the tetrapeptide sequence DEVD, which is specific for Caspase-3 and -7.[17] Cleavage of the substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to generate a measurable "glow-type" light signal.[17]

-

Cell Culture: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound for a predetermined time (e.g., 6-24 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add-Mix-Measure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix briefly on a plate shaker. The single reagent addition both lyses the cells and provides the substrate.[17]

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of active Caspase-3/7.

Data Presentation: Hypothetical Mechanistic Summary

| Assay | HeLa cells + 15 µM this compound | Interpretation |

| LDH Release (% of Max) | 8% | Minimal necrotic cell death. |

| Annexin V+/PI- (% of total) | 45% | Significant induction of early apoptosis. |

| Caspase-3/7 Activity (RLU) | 15,200 (vs. 1,100 in control) | Strong activation of executioner caspases. |

Synthesis and Forward Outlook

This phased screening approach provides a robust framework for the initial cytotoxic evaluation of this compound. By integrating foundational viability data with specific assays for necrosis and apoptosis, a clear and mechanistically-grounded profile begins to emerge. The hypothetical data presented suggests that this compound is a promising compound that selectively induces caspase-dependent apoptosis in cancer cells.

This preliminary assessment forms a critical decision-making point. Positive and well-defined results, such as those outlined here, would justify progression to more complex studies, including cell cycle analysis, investigation of upstream apoptotic signaling (e.g., Bcl-2 family protein expression), and ultimately, validation in preclinical in vivo models. This structured, causality-driven approach ensures that the journey of a natural product from discovery to potential therapeutic is built on a foundation of sound science and verifiable data.

References

-

Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

-

Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

-

EVS-EN ISO 10993-5:2009+A11:2025. (2025). Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). Retrieved from [Link]

-

Hesler, M., et al. (2021). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Ray, S. K., & Banik, N. L. (2014). Caspase Protocols in Mice. Methods in Molecular Biology. Retrieved from [Link]

-

iTeh Standards. (2009). ISO 10993-5:2009(E) Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

-

Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Journal of Public Health in Africa. Retrieved from [Link]

-

RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

Liu, R. H., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

CUSABIO. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (-)-Galbulin. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Thornburg, C. C., et al. (2020). Creating and screening natural product libraries. Natural Product Reports. Retrieved from [Link]

-

Mocan, A., et al. (2018). In Vitro Screening for Cytotoxic Activity of Herbal Extracts. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Retrieved from [Link]

-

Zhang, X., et al. (2020). Total Synthesis of (+)-Galbulin and Unnatural Lignans. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Galbelgin. PubChem Compound Database. Retrieved from [Link]

-

Zhang, X., et al. (2020). Total Synthesis of (+)-Galbulin and Unnatural Lignans. ACS Publications. Retrieved from [Link]

-

Adekenov, S., et al. (2021). Cytotoxicity and Antitumor Activity of Arglabin and its Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Galangin. PubChem Compound Database. Retrieved from [Link]

-

Ma, Z., et al. (2021). Recognition of Gallotannins and the Physiological Activities: From Chemical View. Frontiers in Nutrition. Retrieved from [Link]

-

Wen, K., et al. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. MDPI. Retrieved from [Link]

-

J. B. R., et al. (2014). Biological activities of lignin hydrolysate-related compounds. Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Wehling, A., et al. (2023). OCT1-dependent uptake of structurally diverse pyrrolizidine alkaloids in human liver cells is crucial for their genotoxic and cytotoxic effects. Archives of Toxicology. Retrieved from [Link]

-

Clement, O. O., et al. (2025). Biologically active guanidine alkaloids. ScienceOpen. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review. Molecules. Retrieved from [Link]

-

Bounarati, M. H., et al. (2014). Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro. Toxicology in Vitro. Retrieved from [Link]

-

Woerdenbag, H. J., et al. (1994). Decreased helenalin-induced cytotoxicity by flavonoids from Arnica as studied in a human lung carcinoma cell line. Planta Medica. Retrieved from [Link]

Sources

- 1. In Vitro Screening for Cytotoxic Activity of Herbal Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Galbulin | C22H28O4 | CID 3045276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological activities of lignin hydrolysate-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mddionline.com [mddionline.com]

- 6. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. logosbio.com [logosbio.com]

- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 11. tiarisbiosciences.com [tiarisbiosciences.com]

- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]

- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 15. biotium.com [biotium.com]

- 16. caspase3 assay [assay-protocol.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Galbulin: A Lignan with Latent Therapeutic Promise - A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Lesser-Known Lignan

In the vast and intricate world of natural product chemistry, the lignan family of polyphenols stands out for its diverse biological activities, including well-documented anti-inflammatory and anticancer properties.[1][2][3] While certain members of this class have been the subject of extensive research, others, such as the dibenzylbutane lignan galbulin, remain comparatively unexplored. This technical guide serves as a comprehensive exploration of the potential therapeutic applications of this compound, drawing upon the established knowledge of its chemical class to illuminate a path for future research and development.

This document is structured to provide a foundational understanding of this compound, from its chemical identity to its putative mechanisms of action, and to offer practical insights for its investigation as a novel therapeutic agent. It is imperative to note that while direct experimental evidence for this compound's efficacy is nascent, the wealth of data on structurally related lignans provides a robust framework for hypothesizing its therapeutic utility.

This compound: A Profile of a Promising Dibenzylbutane Lignan

This compound is a naturally occurring lignan that has been isolated from various plant species.[4] Its chemical structure, (1S,2S,3R)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene, places it within the dibenzylbutane subclass of lignans.[4] The successful total synthesis of (+)-galbulin has been achieved, ensuring its availability for research purposes.[5]

| Compound | Chemical Formula | Molar Mass | Synonyms |

| This compound | C22H28O4 | 356.5 g/mol | (-)-Galbulin, (1S,2S,3R)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene |

The Therapeutic Landscape of Lignans: A Foundation for this compound's Potential

The therapeutic potential of lignans is well-established, with numerous studies demonstrating their efficacy in various disease models. Understanding these broader activities is crucial for contextualizing the prospective applications of this compound.

Anticancer Activity: A Primary Area of Investigation

Lignans have demonstrated significant antitumor effects across a range of cancer cell lines.[1] Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer progression.

A key mechanism through which lignans exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases.[1][6]

Many lignans have been shown to induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[1]

The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Several lignans have been found to inhibit this process.

Anti-inflammatory Effects: Targeting a Key Pathological Driver

Chronic inflammation is a hallmark of numerous diseases, including cancer.[1] Lignans have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.[2]

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many lignans exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[1][2]

Postulated Mechanism of Action for this compound: An Inferential Approach

Given the current paucity of direct experimental data on this compound, its mechanism of action can be inferred from its structural similarity to other well-characterized lignans.

Potential as a Microtubule Inhibitor

Microtubule inhibitors are a cornerstone of cancer chemotherapy, inducing cell cycle arrest and apoptosis by disrupting microtubule dynamics.[7][8] The structural features of some lignans suggest they may interact with tubulin.

Hypothetical Signaling Pathway for this compound as a Microtubule Inhibitor

Caption: Postulated mechanism of this compound as a microtubule inhibitor.

Putative Role in Apoptosis Induction

Based on the known activities of other lignans, it is plausible that this compound could induce apoptosis in cancer cells.

Hypothesized Apoptotic Pathway Modulated by this compound

Caption: Hypothesized apoptotic pathway influenced by this compound.

Experimental Workflows for Investigating this compound's Therapeutic Potential

To validate the therapeutic potential of this compound, a series of well-defined experimental workflows are proposed.

In Vitro Cytotoxicity and Anti-proliferative Assays

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity and anti-proliferative effects against a panel of cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Sources

- 1. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]

- 2. In vitro anti-inflammatory activity of lignans isolated from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of lignin hydrolysate-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Galbulin | C22H28O4 | CID 3045276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Total Synthesis of (+)-Galbulin and Unnatural Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying the Molecular Targets of Galbulin

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products have historically been a cornerstone of drug discovery, yet elucidating their mechanism of action remains a significant bottleneck. This is particularly true for compounds with limited characterization, such as the lignan Galbulin. While the total synthesis of this compound has been achieved, its biological activity and molecular targets are largely unknown. This guide provides a comprehensive, technically-in-depth framework for the systematic identification of the molecular targets of a novel natural product, using this compound as a prime example. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of computational and experimental approaches. This document is designed to empower researchers to navigate the complexities of target deconvolution, from initial in silico predictions to definitive validation in complex biological systems. We will detail the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific rigor.

Introduction: The Challenge of Target Deconvolution for Novel Natural Products

Natural products represent a vast reservoir of chemical diversity, with over half of all approved drugs being derived from or inspired by them.[1] However, their journey from discovery to clinical application is often hampered by a critical unknown: their molecular target(s). Phenotypic screening, while powerful for identifying compounds with desired biological effects, does not reveal the underlying mechanism of action. This is the central challenge for a compound like this compound, a lignan whose therapeutic potential is yet to be unlocked due to a lack of target identification.

This guide will outline a multi-pronged strategy to systematically uncover the molecular targets of this compound. Our approach is rooted in the principle of methodological synergy, where computational predictions inform and prioritize experimental validation, and experimental results, in turn, refine our understanding of the compound's bioactivity. We will explore a suite of state-of-the-art techniques, providing not just the "how" but, more importantly, the "why" behind each experimental design.

Foundational Strategy: A Multi-Modal Approach to Target Identification

A robust target identification strategy for an uncharacterized compound like this compound should be multi-layered, beginning with broad, cost-effective methods and progressively narrowing down to more specific, resource-intensive validation.

Caption: A multi-phase workflow for this compound target identification.

In Silico Target Prediction: Generating Testable Hypotheses

Before embarking on wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential protein targets.[2][3] These approaches are broadly categorized into ligand-based and structure-based methods.

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often share similar biological targets.[4]

-

Chemical Similarity Searching: The 2D and 3D structure of this compound can be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar pharmacophores. The known targets of these similar molecules become putative targets for this compound.

-

Machine Learning Models: Pre-trained deep learning models can predict potential targets based on the structural features of this compound.[2] These models have been trained on vast datasets of known drug-target interactions.[5]

Structure-Based Approaches

If the 3D structure of a potential target protein is known, molecular docking simulations can predict the binding affinity and pose of this compound to the protein's binding site.[6]

-

Inverse Docking: In this approach, the this compound structure is docked against a large library of protein structures to identify those with favorable binding energies.

Causality Behind Experimental Choices: In silico methods are a cost-effective first step to generate a list of potential targets. This list, while not definitive, is crucial for prioritizing subsequent experimental approaches. For instance, if computational methods predict that this compound targets a specific enzyme class, this would guide the selection of appropriate activity-based probes.

Proteome-Wide Experimental Approaches for Target Identification

The following experimental strategies allow for the unbiased identification of this compound's binding partners within a complex biological sample, such as a cell lysate or even in living cells.

Thermal Proteome Profiling (TPP)

Principle: TPP is a powerful label-free method based on the principle that the binding of a ligand (this compound) to its target protein alters the protein's thermal stability.[7] This change in stability can be detected by quantitative mass spectrometry.[8] TPP is particularly advantageous for natural products as it does not require any chemical modification of the compound.[1][9]

Experimental Workflow:

Caption: Workflow for Thermal Proteome Profiling (TPP).

Detailed Protocol for Temperature-Range TPP (TPP-TR):

-

Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line if antitumor activity is suspected) to ~80% confluency. Treat one set of cells with a predetermined concentration of this compound and another with vehicle (e.g., DMSO) for a specified time.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by ultracentrifugation.

-

Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction). Reduce, alkylate, and digest the proteins with trypsin.

-

TMT Labeling: Label the resulting peptides from each temperature point with a different tandem mass tag (TMT) isobaric label. This allows for the pooling and simultaneous analysis of all samples from a single treatment condition.

-

LC-MS/MS Analysis: Analyze the pooled, labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the relative soluble protein abundance versus temperature to generate melting curves. Identify proteins with a statistically significant shift in their melting temperature (Tm) between the this compound-treated and vehicle-treated samples.

Trustworthiness: The self-validating nature of TPP lies in the dose-dependent shift in protein thermal stability. A true target will exhibit a more significant thermal shift at higher concentrations of this compound.

Chemical Proteomics: Affinity-Based Approaches

Principle: This technique utilizes a modified version of this compound as a "bait" to "fish" for its binding partners from a cell lysate.[10] The bait is immobilized on a solid support (e.g., beads), and proteins that bind to it are isolated and identified by mass spectrometry.[11]

Experimental Workflow:

Caption: Workflow for Affinity-Based Chemical Proteomics.

Detailed Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker. The attachment point of the linker should be carefully chosen to minimize disruption of the compound's native bioactivity.

-

Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose or magnetic beads.

-

Affinity Pulldown: Incubate the this compound-coated beads with a cell lysate. As a negative control, incubate beads without the probe or with an immobilized inactive analog of this compound. For a competitive experiment, add an excess of free, unmodified this compound to a separate incubation to outcompete the binding of true targets to the immobilized probe.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Trustworthiness: The inclusion of a competition experiment is critical for validation. True targets of this compound will be present in the eluate from the probe-only incubation but significantly reduced or absent in the eluate from the competition experiment.

Activity-Based Protein Profiling (ABPP)

Principle: ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families.[12][13] While not a direct method for identifying the target of this compound, it can be used in a competitive format to determine if this compound binds to and inhibits a particular enzyme class for which an activity-based probe exists.[14]

Experimental Protocol (Competitive ABPP):

-